Benzoin ethyl ether
Overview
Description
Benzoin ethyl ether, also known as 2-Ethoxy-2-phenylacetophenone, is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of Benzoin ethyl ether consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has a linear formula of C6H5COCH (OC2H5)C6H5 .
Physical And Chemical Properties Analysis
Benzoin ethyl ether is a solid at 20 degrees Celsius . It has a melting point range of 56.0 to 61.0 degrees Celsius and a boiling point of 125 degrees Celsius at 20 mmHg . It is soluble in methanol .
Scientific Research Applications
Environmentally Friendly Synthesis
- Benzoin ethyl ether can be synthesized using environmentally benign catalysts like NiAlCe-hydrotalcite. This method offers a safer and more efficient alternative to traditional synthesis methods that use toxic cyanide catalysts (Yan & Chen, 2013).
Photolysis Studies
- Research on the photolysis of benzoin ethers, including benzoin ethyl ether, in different environments like glassy ethanol and silicalite, has been conducted to understand their behavior under light exposure. These studies are crucial in photochemistry, providing insights into product formation and reaction mechanisms (Dasmohapatra & Wolff, 1992), (Dasmohapatra, Wolff, & Bünau, 1992).
Advanced Catalysis
- Innovative methods for benzoin synthesis, like the use of alkaline modified g-C3N4 photocatalysts, have been explored. These advancements contribute to the development of efficient, non-toxic catalysts for organic synthesis under environmentally friendly conditions (Sun, Jiang, Zhang, & Wang, 2018).
Photochemistry in Organic Synthesis
- Benzoin ethyl ether plays a role in the Paternò-Büchi reaction with furan derivatives, showcasing its significance in organic synthesis and photochemical reactions (D’Auria, Emanuele, & Racioppi, 2004).
Catalytic Synthesis
- Studies on the catalytic synthesis of benzoin ethyl ether using various catalysts, such as NiAl-HTLcs, contribute to the understanding of reaction mechanisms and optimization of synthesis processes (Xie Xian-mei, 2010), (Wu, Pang, An, & Xie, 2014).
Photocatalysis
- Research on photocatalytic reactions, such as the synthesis of benzoin bis-ethers from alkynes and alcohols using visible light, demonstrates the potential of benzoin ethyl ether in green chemistry applications (Lei, Yang, Zhang, Yuan, Wu, & Liu, 2018).
Microreactor Applications
- The use of nano-TiO2 coated capillary microreactors has been explored for photocatalytic reactions involving benzoin ethyl ether, indicating potential applications in microscale organic synthesis (Liu Jin-hua, 2009).
Nucleophilic Substitution Reactions
- Studies on iron(III)-catalyzed nucleophilic substitution reactions involving benzoin and its derivatives, including benzoin ethyl ether, contribute to the field of organic chemistry and catalysis (Mirzaei, Biswas, & Samec, 2012).
Safety And Hazards
Benzoin ethyl ether is classified as very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid contact with skin, eyes, and clothing, and to use only under a chemical fume hood . In case of accidental ingestion or contact, immediate medical assistance should be sought .
Future Directions
While the future directions for Benzoin ethyl ether are not explicitly mentioned in the search results, the development of environmentally friendly catalysts for its synthesis represents a significant advancement . This could potentially lead to more sustainable and efficient production methods for Benzoin ethyl ether in the future.
properties
IUPAC Name |
2-ethoxy-1,2-diphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCBSZOIQAUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862220 | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzoin ethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20296 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Benzoin ethyl ether | |
CAS RN |
574-09-4 | |
Record name | (±)-Benzoin ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1,2-diphenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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